

# Application Notes & Protocols: Computational Docking of Meseclazone to Inflammatory Targets

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## Compound of Interest

Compound Name: Meseclazone

Cat. No.: B1676306

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These application notes provide a comprehensive guide for the in silico analysis of **Meseclazone's** interaction with key inflammatory targets. The protocols outlined below offer a step-by-step methodology for performing computational docking studies to predict the binding affinity and interaction patterns of **Meseclazone**, a drug known for its anti-inflammatory properties.

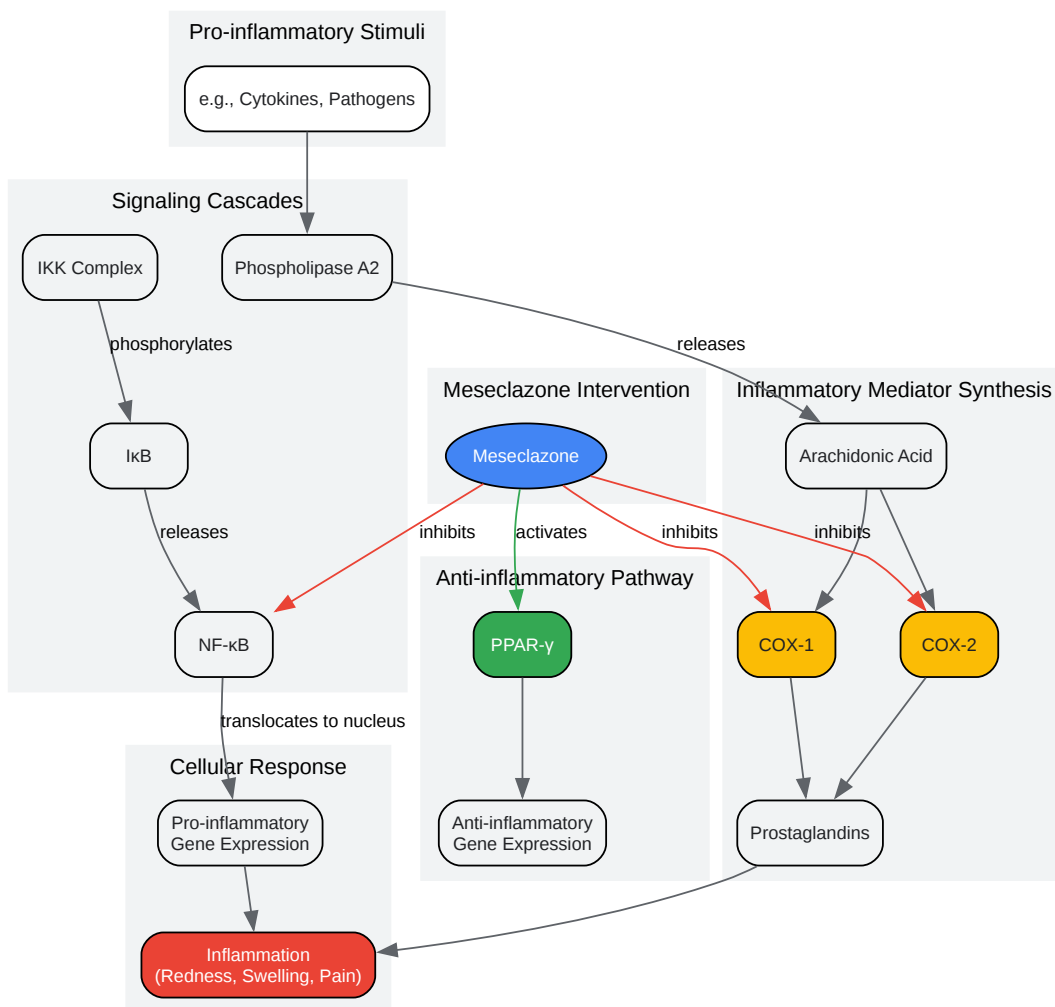
## Introduction

**Meseclazone**, also known as Mesalazine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effects are attributed to the modulation of various inflammatory pathways. Key molecular targets of **Meseclazone** include Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF- $\kappa$ B), and Peroxisome Proliferator-Activated Receptor-gamma (PPAR- $\gamma$ ). Computational docking is a powerful tool to elucidate the molecular interactions between **Meseclazone** and these targets, providing insights into its mechanism of action and aiding in the development of novel anti-inflammatory therapies.

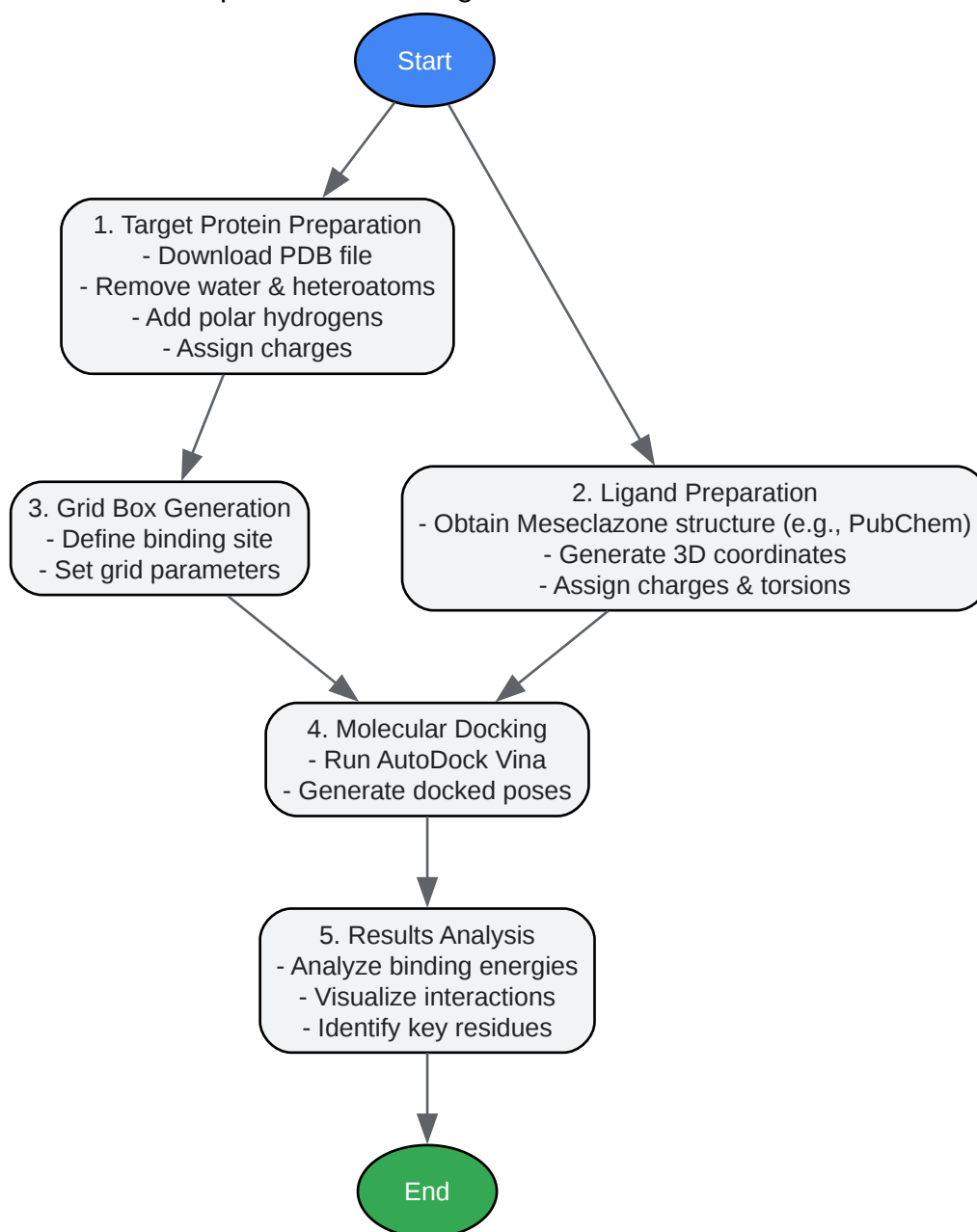
## Inflammatory Signaling Pathways Involving Meseclazone's Targets

**Meseclazone** is known to interfere with the production of pro-inflammatory mediators. A critical pathway is the cyclooxygenase (COX) pathway, where **Meseclazone** inhibits COX-1 and COX-2, thereby reducing the synthesis of prostaglandins.[1][2] Additionally, **Meseclazone** can modulate the NF- $\kappa$ B signaling pathway, a central regulator of inflammation, and activate PPAR- $\gamma$ , which has anti-inflammatory effects.[3][4]

Meseclazone's Influence on Inflammatory Pathways



## Computational Docking Workflow for Meseclazone



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## References

- 1. Computational studies of COX-2 inhibitors: 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Computational Docking of Meseclazone to Inflammatory Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676306#computational-docking-of-meseclazone-to-inflammatory-targets]

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